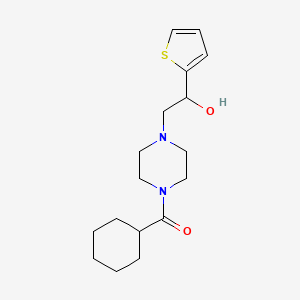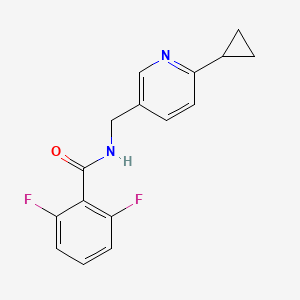
N-((6-cyclopropylpyridin-3-yl)methyl)-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (pyridine and benzene), the cyclopropyl group, and the polar amide group. The presence of nitrogen in the pyridine ring and the amide group would also introduce polarity and the potential for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (amide, pyridine) would likely make it soluble in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Wirkmechanismus
N-((6-cyclopropylpyridin-3-yl)methyl)-2,6-difluorobenzamide works by inhibiting the activity of Janus kinases, which are enzymes that play a crucial role in the signaling pathways of immune cells. By blocking the activity of these enzymes, this compound can reduce inflammation and prevent the activation of immune cells, which can be beneficial in the treatment of autoimmune diseases and cancer.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can reduce the production of cytokines, which are proteins that play a key role in the immune response. This compound can also inhibit the proliferation of T cells, which are immune cells that play a crucial role in autoimmune diseases. Additionally, this compound has been shown to have anti-tumor effects by inhibiting the growth and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((6-cyclopropylpyridin-3-yl)methyl)-2,6-difluorobenzamide for lab experiments is its specificity for Janus kinases, which can make it a valuable tool for studying the signaling pathways of immune cells. However, this compound can also have off-target effects, which can complicate the interpretation of experimental results. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several areas of future research that could be explored with N-((6-cyclopropylpyridin-3-yl)methyl)-2,6-difluorobenzamide. One potential direction is to investigate its potential use in combination with other drugs for the treatment of autoimmune diseases and cancer. Another area of interest is to study the long-term effects of this compound on the immune system and other physiological processes. Additionally, further research could be conducted to better understand the mechanisms of action of this compound and to identify potential new targets for drug development.
Synthesemethoden
The synthesis of N-((6-cyclopropylpyridin-3-yl)methyl)-2,6-difluorobenzamide involves several steps, including the reaction of 3-cyclopropylpyridine with 2,6-difluorobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with methylmagnesium bromide to yield the final product. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Wissenschaftliche Forschungsanwendungen
N-((6-cyclopropylpyridin-3-yl)methyl)-2,6-difluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been studied for its potential use in the treatment of various cancers, including leukemia and lymphoma.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O/c17-12-2-1-3-13(18)15(12)16(21)20-9-10-4-7-14(19-8-10)11-5-6-11/h1-4,7-8,11H,5-6,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXBOMVUMVZACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

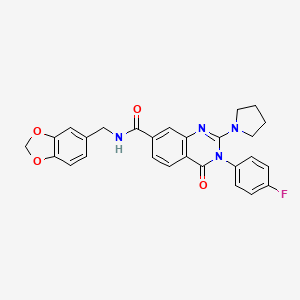
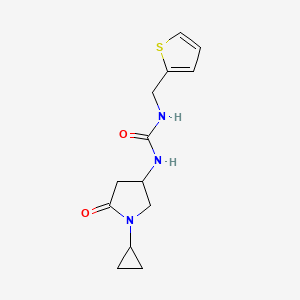
![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid](/img/structure/B2677258.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2677260.png)



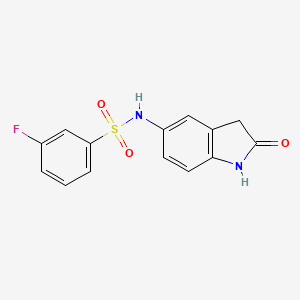
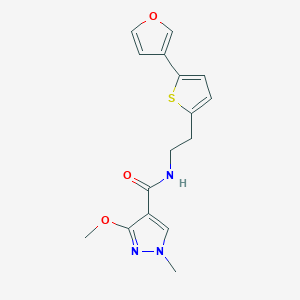
![2-(2-chloro-6-fluorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2677270.png)
![N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2677273.png)
![5-Bromo-2-(difluoromethyl)thieno[3,2-b]thiophene](/img/structure/B2677275.png)
